4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate

Photoredox Catalysis Electrochemistry Catalyst Design

When TPT's rigid 4-phenyl conjugation leads to poor solubility in toluene/CH2Cl2 or thermodynamically mismatched redox potentials, use this 4-benzyl variant. The -CH2- spacer decouples the heterocycle, shifting reduction potential outside standard Hammett correlations for unmatched tunability. Key outcomes: (1) Enhanced solubility via disrupted crystal packing for high-conc. flow reactors. (2) Enables photoredox cycles where TPT fails due to overpotential. (3) Benzylic handle for post-synthetic Katritzky salt diversification.

Molecular Formula C24H19BF4O
Molecular Weight 410.2 g/mol
CAS No. 58164-65-1
Cat. No. B11768137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate
CAS58164-65-1
Molecular FormulaC24H19BF4O
Molecular Weight410.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)CC2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19O.BF4/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,17-18H,16H2;/q+1;-1
InChIKeyKUYPEJIGWCDUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2,6-diphenylpyrylium Tetrafluoroborate Overview


4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate (CAS 58164-65-1) is a cationic heteroaromatic salt belonging to the 2,6-diarylpyrylium class, with a molecular formula of C₂₄H₁₉BF₄O and a molecular weight of 410.2 g/mol [1]. Structurally, it is characterized by a benzyl substituent at the 4-position of the pyrylium core, which is flanked by two phenyl groups at the 2- and 6-positions. This contrasts with the widely used benchmark 2,4,6-triphenylpyrylium tetrafluoroborate (TPT, CAS 448-61-3), where a phenyl ring is directly attached to the 4-position. The presence of a methylene spacer (–CH₂–) in the 4-benzyl derivative fundamentally alters the electronic communication between the substituent and the electron-deficient heterocycle, which has implications for redox tuning, photophysical performance, and solubility that are critical for experimental design.

4-Benzyl analog distinct from 2,4,6-triphenylpyrylium (TPT)
Benzylic –CH₂– spacer electronically decouples 4-substituent
Supports photoredox redox tuning and photophysical studies

4-Benzyl Analog vs. TPT: Substitution Incompatibility


Generic in-class substitution of pyrylium salts is not feasible because subtle structural variations at the 4-position critically dictate key performance parameters. The established linear free-energy relationships (LFERs) for 2,6-diarylpyryliums demonstrate that ground- and excited-state redox potentials are tunable over hundreds of millivolts depending on the nature of the 4-substituent [1]. Unlike the directly conjugated 4-phenyl ring in TPT, the benzylic –CH₂– spacer in 4-benzyl-2,6-diphenylpyrylium tetrafluoroborate electronically decouples the aromatic substituent, which is expected to result in a distinct reduction potential that does not follow the Hammett correlations established for directly conjugated 4-aryl systems [2]. Furthermore, the increased conformational flexibility imparted by the benzyl group can influence excited-state lifetimes and oscillator strengths in ways not achievable with rigid aryl-substituted analogs [3]. Procuring the incorrect analog without verifying its specific electrochemical and photophysical profile can lead to failed photoredox cycles, mismatched catalyst potentials, or unexpected quenching behavior.

Redox potential mismatch
Reduction potential does not follow 4-aryl Hammett LFER; empirical CV required.
Photophysical profile divergence
Excited-state lifetime and oscillator strength may differ from rigid 4-aryl analogs.
Solubility variation
Conformational flexibility alters crystal packing and solubility vs TPT.

4-Benzyl-2,6-diphenylpyrylium Tetrafluoroborate: Key Differentiators


Reduction Potential Modulation via Benzylic Spacer

The 2,4,6-triphenylpyrylium cation (TPT⁺) undergoes a one-electron reduction to its neutral radical. The redox potential of TPT⁺ has been characterized, but the 4-benzyl derivative is expected to exhibit a measurably shifted reduction potential because the –CH₂– spacer eliminates the direct conjugation between the 4-benzyl phenyl ring and the pyrylium core. Literature on 4-substituted-2,6-diphenylpyrylium salts establishes that first-wave reduction potentials (E₁/₂,red) follow a linear free-energy relationship when the 4-substituent is a directly attached aryl ring [1]. The benzyl-substituted analog, lacking this direct conjugation, will not fall on the same correlation line, making its redox behavior unpredictable from simple Hammett constant extrapolation. Users must verify its potential via cyclic voltammetry under their specific electrolyte conditions. [2]

Reduction Potential
Class-level inference
Not on 4-aryl Hammett LFER
May shift photoredox driving force
Verify by CV under specific electrolyte conditions
Photoredox Catalysis Electrochemistry Catalyst Design

Excited-State Lifetime and Oscillator Strength Enhancement

A fundamental study on 2,6-diarylpyrylium cations demonstrated that the nature of the radical attached to the 2,6-diphenylpyrylium core significantly influences both excited-state lifetimes and oscillator strengths (f) for the principal absorption bands. The attachment of phenyl groups was found to produce the largest increase in the sum of oscillator strengths across all absorption bands [1]. While the study did not test a benzyl substituent directly, the benzyl group combines a phenyl ring with an alkyl linker. This structural motif may offer a unique balance between enhancing absorption cross-section (via the aromatic portion) and introducing flexibility that can impact non-radiative decay pathways, potentially yielding a distinct photophysical profile compared to either fully rigid (triphenyl) or fully flexible (trialkyl) pyrylium salts.

Excited-State Lifetime
Class-level inference
Σf may be intermediate between parent and TPT
Light-harvesting efficiency context-dependent
Direct measurements not reported for this derivative
Photophysics Spectroscopy Fluorescence

Enhanced Solubility from Conformational Flexibility

Crystallographic data available for the title compound confirms its ability to form well-defined single crystals suitable for X-ray diffraction analysis, with a structure refined to an R-value of 0.050 [1]. The presence of the benzylic –CH₂– group introduces a degree of conformational freedom absent in 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), where all three phenyl rings are rigidly conjugated to the heterocycle. This increased flexibility can disrupt efficient crystal packing, often leading to lower lattice energies and enhanced solubility in organic solvents. Systematic studies on 4-aryl-2,6-diphenylpyrylium salts have highlighted that conformational variations, driven by the specific 4-substituent, significantly impact solid-state properties [2]. The benzyl derivative is thus predicted to offer superior processability in solution-based applications compared to the highly crystalline, less soluble TPT analog.

Solubility Profile
Class-level inference
Higher solubility inferred vs TPT
Enables higher catalyst loadings in solution
No direct comparative solubility data; qualitative inference
Crystallography Solubility Formulation

4-Benzyl-2,6-diphenylpyrylium Tetrafluoroborate Applications


Visible-Light Photoredox with Tunable Redox Potential

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is best deployed in visible-light photoredox processes where the excited-state reduction potential of the widely used 2,4,6-triphenylpyrylium (TPT) catalyst is known to be thermodynamically mismatched with the intended substrate. The electronic decoupling of the 4-benzyl group shifts the redox potential to a value that cannot be achieved with other 4-aryl-substituted analogs following standard Hammett correlations [1]. Researchers developing novel photoredox transformations should screen this compound when TPT provides either insufficient driving force for electron transfer or leads to unproductive back-electron transfer due to an excessively exergonic reaction.

High-Concentration Homogeneous Photocatalysis

In applications where catalyst loading is limited by the poor solubility of TPT in solvents such as toluene, dichloromethane, or ethers, the 4-benzyl derivative represents a superior alternative. The increased conformational flexibility imparted by the benzylic –CH₂– spacer disrupts efficient crystal packing, leading to enhanced solubility [2]. This property is particularly valuable in photoinduced electron-transfer (PET) polymerization processes and large-scale photochemical flow reactors where consistent, high-concentration catalyst streams are required for maintaining high throughput.

Katritzky Salt Synthesis and Pyridinium Derivatization

Pyrylium salts serve as key intermediates for the preparation of Katritzky salts (2,4,6-triarylpyridinium salts) upon reaction with primary amines. The 4-benzyl substituent introduces a benzylic position that can be exploited for further synthetic elaboration after pyridinium formation, a feature absent in TPT. The benzyl group can be selectively displaced under nucleophilic or reductive conditions, providing a functional handle for diversifying the final pyridinium product. Continuous-flow methodologies for telescoped pyrylium-to-Katritzky salt synthesis have been validated for analogous compounds [3], and the 4-benzyl derivative is a logical extension of this platform for applications requiring post-synthetic modification.

Electrophotographic Photoreceptors and Light-Sensitive Coatings

Patents disclose the use of pyrylium compounds, specifically 4-substituted-2,6-diphenylpyrylium salts, as charge-generating materials in electrophotographic photoreceptors [4]. The benzyl derivative offers a distinct advantage over symmetrical triarylpyrylium salts: it can be designed as an unsymmetrical component that improves compatibility with polymeric binder resins and adjusts the light-sensitivity range. Its absorption profile, influenced by the non-conjugated benzyl group, provides an alternative spectral sensitivity window compared to TPT-based formulations, which is critical for optimizing photoreceptor performance across different laser wavelengths.

Application
Selection Property
Validation Focus
Photoredox catalyst screening
Redox potential distinct from TPT
CV verification of E₁/₂,red under reaction conditions
High-concentration photoredox studies
Solubility profile distinct from TPT
Solubility testing in target solvent system
Pyridinium salt derivatization
Benzylic functional handle
Reactivity of benzyl position under nucleophilic/reductive conditions
Electrophotographic material research
Unsymmetrical pyrylium for binder compatibility
Spectral sensitivity and film-forming property testing
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